5-chloro-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

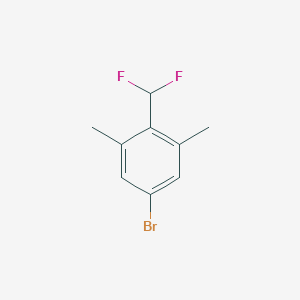

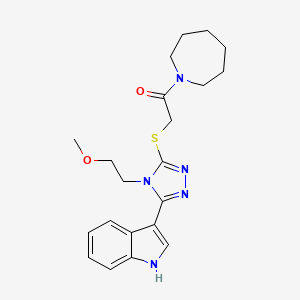

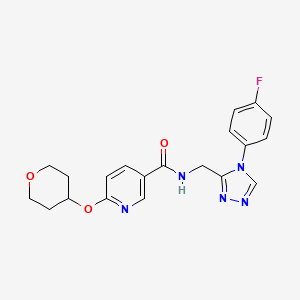

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also has a nitro group (-NO2), a chloro group (-Cl), and a trifluoromethyl group (-CF3) attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring at its core, with the various functional groups attached. The exact 3D structure would depend on the specific locations of these groups on the benzene ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and nitro groups might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Herbicide Activation by Light

Research on compounds structurally related to 5-chloro-2-nitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzamide, such as substituted diphenylether herbicides, demonstrates their activation by light, especially when carotenoids are removed from certain plant species, suggesting a potential application in agricultural chemistry for targeted herbicide design and application strategies (Devlin, Karczmarczyk, & Zbieć, 1983).

Antitubercular Drug Precursors

Structural characterization of similar compounds, like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide, has been conducted to develop new classes of antituberculosis drugs. This highlights the compound's relevance in medicinal chemistry for synthesizing potential therapeutic agents (Richter et al., 2021).

Selective Oxidation of Aromatic Compounds

Studies on the selective oxidation of aromatic compounds, including benzene and its derivatives, using zeolites and mild oxidants, indicate potential applications in organic synthesis and industrial chemistry, particularly for environmental-friendly oxidation processes (Kustov et al., 2000).

Inhibition of Mosquito Development

Compounds like SIR-8514 and SIR-6874, which share structural features with the target compound, have been identified as effective inhibitors of mosquito development. This suggests potential applications in developing environmentally safe pest control agents (Schaefer et al., 1978).

Preparation of Transparent Polyimide Films

Research into derivatives of trifluoromethyl-phenoxy benzene for the preparation of transparent polyimide films indicates applications in materials science, particularly for the development of high-performance polymers with specific optical properties (Ju-sun, 2010).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-chloro-2-nitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF3N2O4/c17-11-4-5-14(22(24)25)13(9-11)15(23)21-6-7-26-12-3-1-2-10(8-12)16(18,19)20/h1-5,8-9H,6-7H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTPHULVPSBMLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2592993.png)

![1-(3-fluorobenzyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea](/img/structure/B2592996.png)

![(E)-2-Cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2593000.png)

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2593003.png)

![8-(6-Methyl-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2593006.png)

![(2E,NZ)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2593011.png)